D-Glucitol-3-13C

Stable Isotope Labeling Metabolomics Analytical Chemistry

Stable isotope tracer studies demand site-specific labeling to resolve individual carbon fates-uniformly 13C-labeled sorbitol generates complex NMR spectra with overlapping 13C-13C couplings that obscure positional information. D-Glucitol-3-13C delivers selective 99 atom% 13C enrichment at carbon-3, providing a clean +1 Da mass shift for LC-MS/GC-MS quantitation and simplified NMR spectra for unambiguous C-3 resonance tracking. • Eliminates 13C-13C J-coupling artifacts for clear NMR interpretation • Enables precise IDMS-based quantification of endogenous sorbitol with matrix-effect correction • Dual-function tracer/internal standard streamlines polyol pathway studies in a single reagent

Molecular Formula C6H14O6
Molecular Weight 183.16 g/mol
Cat. No. B12391456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Glucitol-3-13C
Molecular FormulaC6H14O6
Molecular Weight183.16 g/mol
Structural Identifiers
SMILESC(C(C(C(C(CO)O)O)O)O)O
InChIInChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i5+1/t3-,4+,5+,6+/m0
InChIKeyFBPFZTCFMRRESA-SMKDZJRCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Glucitol-3-13C Overview


D-Glucitol-3-13C (also known as D-Sorbitol-3-13C) is a stable isotope-labeled sugar alcohol in which the carbon-3 position of the glucitol backbone is selectively enriched with carbon-13 . This site-specific labeling distinguishes it from uniformly labeled (U-13C) variants and other positional isotopomers . With a molecular formula of C₅¹³CH₁₄O₆, a molecular weight of 183.17 g/mol, and a typical isotopic enrichment of 99 atom % 13C, it serves as a precise tool in metabolic flux analysis (MFA), nuclear magnetic resonance (NMR) spectroscopy, and liquid chromatography-mass spectrometry (LC-MS)-based tracer studies [1].

Why D-Glucitol-3-13C Is Irreplaceable


The utility of D-Glucitol-3-13C in quantitative metabolic flux analysis and tracer studies hinges on its specific atomic position of 13C enrichment at carbon-3 . Unlabeled sorbitol lacks the necessary mass shift for precise MS quantitation and provides no NMR-active probe, while uniformly labeled D-Sorbitol-13C6 introduces multiple 13C-13C couplings that complicate NMR spectra and obscure the fate of individual carbon atoms [1]. In contrast, the single, site-specific 13C label at position 3 simplifies spectral interpretation, enabling precise tracking of carbon flux through specific enzymatic steps, such as those involving aldose reductase or sorbitol dehydrogenase, and permits accurate quantification via isotope dilution mass spectrometry (IDMS) [2]. Substitution with any other positional isotopomer would fundamentally alter the tracer's metabolic fate and the information derivable from downstream analytical platforms [3].

D-Glucitol-3-13C Performance Evidence


Isotopic Enrichment vs. Unlabeled Sorbitol

D-Glucitol-3-13C is supplied with a typical isotopic enrichment of 99 atom % 13C at the C-3 position, as verified by the manufacturer's specifications . Its molecular weight is precisely defined as 183.17 g/mol (C₅¹³CH₁₄O₆), in contrast to unlabeled D-glucitol, which has a molecular weight of 182.17 g/mol [1]. This +1 Da mass difference is essential for its application as an internal standard in mass spectrometry-based assays, enabling discrimination from the endogenous, unlabeled analyte [2].

Stable Isotope Labeling Metabolomics Analytical Chemistry

Simplified NMR vs. Uniform Labeling

Site-specifically labeled 13C compounds like D-Glucitol-3-13C produce simplified 13C-NMR spectra with a single, high-intensity resonance for the labeled carbon, facilitating unambiguous assignment and quantification [1]. In contrast, uniformly labeled D-Sorbitol-13C6 yields complex spectra with numerous 13C-13C homonuclear coupling patterns (J-coupling), which can obscure signals and complicate data interpretation [2]. This spectral simplification directly enhances the sensitivity and accuracy of flux analysis using NMR [3].

NMR Spectroscopy Metabolic Tracing Structural Biology

Metabolic Flux Analysis Capability

D-Glucitol-3-13C is specifically designed for use in metabolic flux analysis (MFA) experiments, enabling the quantitative tracking of carbon atoms from the labeled position into downstream metabolites . Studies employing 13C-labeled sorbitol have successfully resolved flux ratios in the central carbon metabolism of organisms like *Trichoderma reesei*, distinguishing respiratory pathway activity under different carbon source regimes [1]. Unlabeled sorbitol provides no such tracing capability and cannot generate the differential mass isotopomer distributions required for computational flux estimation [2].

Metabolic Flux Analysis 13C-MFA Systems Biology

Internal Standard Equivalence

While D-Glucitol-3-13C can serve as an internal standard (IS) for sorbitol quantitation, its performance is comparable to other 13C-labeled sorbitol isotopomers like D-Sorbitol-1-13C or uniformly labeled D-Sorbitol-13C6 in this specific role [1]. A validated GC-MS method using U-[13C]sorbitol as an internal standard achieved a high degree of precision (C.V. = 4.3%) and a linear calibration curve (r = 0.999) for sorbitol quantitation in tissue samples [2]. The primary requirement for an IS is a resolvable mass difference from the analyte, which all +1 Da (or greater) 13C-labeled sorbitol variants satisfy . The choice between D-Glucitol-3-13C and other isotopomers for use as an internal standard may be driven by cost, availability, or the need for a specific label for simultaneous tracer studies.

Quantitative Bioanalysis Internal Standard GC-MS

Positional Isotopomer in Polyol Pathway

The specific position of the 13C label dictates the information that can be obtained from a tracer experiment. D-Glucitol-3-13C is particularly valuable for studying the fate of the sorbitol molecule's central carbon skeleton . Studies using [1-13C]glucose have demonstrated label scrambling into sorbitol (C-1) and lactate (C-3) [1], while experiments with [3-13C]alanine or [2-13C]pyruvate led to sorbitol labeling, indicating gluconeogenic activity [2]. D-Glucitol-3-13C is therefore uniquely positioned to trace carbon flow originating from the middle of the hexose chain or from gluconeogenic precursors, whereas D-Glucitol-1-13C would be the preferred probe for tracking the fate of the terminal carbon via aldose reductase [3].

Polyol Pathway Diabetic Complications Metabolic Tracing

D-Glucitol-3-13C Application Scenarios


Metabolic Flux Analysis (13C-MFA)

D-Glucitol-3-13C is the preferred tracer for 13C-MFA experiments designed to resolve fluxes in pathways where the fate of the central carbon skeleton is of interest. Its single, site-specific 13C label at position 3 provides a unique mass isotopomer signature in downstream metabolites, enabling precise computational flux modeling and distinguishing activity from alternative carbon sources. This scenario is validated by its designated application in MFA and the demonstrated utility of 13C-labeled sorbitol in resolving respiratory pathway fluxes in *Trichoderma reesei* [1].

Gluconeogenic & Polyol Pathway NMR

For NMR spectroscopists, D-Glucitol-3-13C is an ideal probe to track carbon derived from gluconeogenesis or the central hexose carbon pool. Its simplified 13C-NMR spectrum, free from the complicating 13C-13C couplings of uniformly labeled alternatives, allows for unambiguous identification and quantification of the C-3 resonance [2]. This application is supported by studies using [3-13C]alanine and other 13C-labeled precursors to trace osmolyte synthesis, which demonstrated distinct labeling of the sorbitol pool [3].

IDMS Quantification of Endogenous Sorbitol

In analytical chemistry workflows, D-Glucitol-3-13C can serve as a suitable internal standard for the accurate and precise LC-MS or GC-MS quantification of endogenous sorbitol in tissues, serum, or urine. Its +1 Da mass shift relative to the unlabeled analyte enables reliable correction for sample preparation losses and matrix effects, a critical function established by methods using other 13C-labeled sorbitol variants [4]. This application is particularly relevant for studies investigating the polyol pathway in diabetic complications [5].

Simultaneous Tracer & Internal Standard

When an experimental workflow requires both a metabolic tracer and an internal standard for the same analyte, D-Glucitol-3-13C offers a unified solution. It can be used as a site-specific tracer to probe pathway activity while simultaneously serving as the internal standard for quantifying total sorbitol levels in the same sample . This dual functionality streamlines experimental design, reduces the number of required reagents, and ensures that the tracer's chemical behavior perfectly mirrors that of the analyte being quantified.

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